molecular formula C20H21F2NO2S B2646943 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706092-23-0

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2646943
CAS RN: 1706092-23-0
M. Wt: 377.45
InChI Key: QMEDTHRQQDDVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a compound that belongs to the thiazepane family. It has been synthesized and studied for its potential use in scientific research applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone, while not directly cited in available literature, shares structural features with compounds studied for their chemical synthesis and reactivity. For instance, the utility of benzylation reactions in converting alcohols to benzyl ethers through stable, neutral organic salts has been highlighted, offering pathways for modifying chemical structures including those similar to the query compound (Poon & Dudley, 2006). Additionally, the synthesis of complex molecules often involves steps such as aldol condensation, which are key in forming derivatives of structurally complex compounds (Rehman, Saini, & Kumar, 2022).

Material Science and Polymer Chemistry

The study of polymer-dopant interactions is critical in the development of advanced materials, where compounds with specific functionalities, such as those present in the query compound, may influence the efficiency of doping processes and the conductivity of organic semiconductors (Euvrard et al., 2017). Such research can provide insights into the design of materials with tailored electronic properties.

Photophysics and Photochemistry

Research into the photochemical behavior of compounds similar to 2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone can reveal potential applications in fields like photopharmacology or materials science. The study of photochemically initiated reactions, for instance, offers a window into the design of light-responsive materials and the understanding of photostability among organic compounds (Castellan et al., 1990).

Biological Activity and Drug Design

While the exclusion criteria limit direct discussion of drug use, dosage, and side effects, the structural motifs within the query compound are common in molecules explored for therapeutic potential. The study of compounds for their anti-inflammatory and analgesic properties, as seen in derivatives of quinoline, suggests a broader relevance of such structural features in medicinal chemistry (Abadi, Hegazy, & El-Zaher, 2005).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2S/c21-16-6-7-18(22)17(12-16)19-8-9-23(10-11-26-19)20(24)14-25-13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEDTHRQQDDVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

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